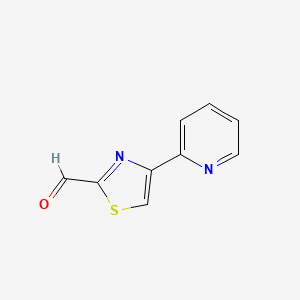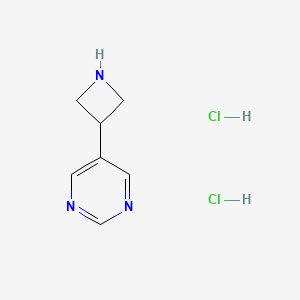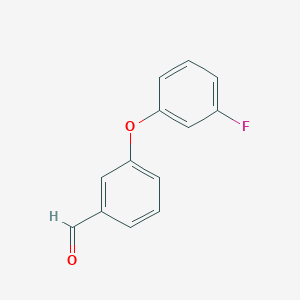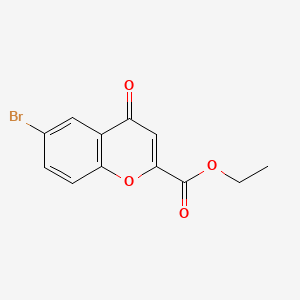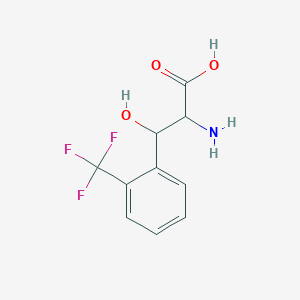
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound is a derivative of phenylalanine, an essential amino acid, and features a trifluoromethyl group, which is known for its unique chemical properties and biological activities . The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a suitable precursor under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the desired product is obtained with high efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural similarity to phenylalanine makes it useful in studying enzyme-substrate interactions and protein synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid: Another phenylalanine derivative with a nitro group instead of a trifluoromethyl group.
3-(3-Trifluoromethylphenyl)propionic acid: A similar compound with a trifluoromethyl group but lacking the amino and hydroxyl groups.
Uniqueness
The presence of both the trifluoromethyl group and the amino and hydroxyl groups in 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid makes it unique. This combination of functional groups provides the compound with distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)8(15)7(14)9(16)17/h1-4,7-8,15H,14H2,(H,16,17) |
InChI Key |
HKYYADCKLZFJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)N)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


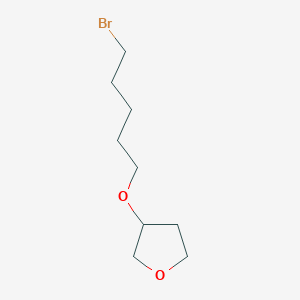
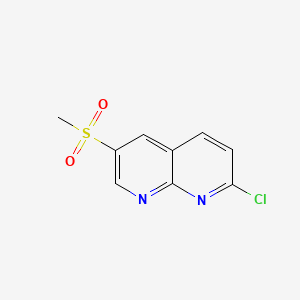
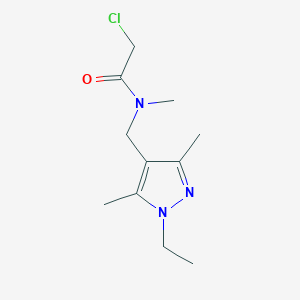



![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
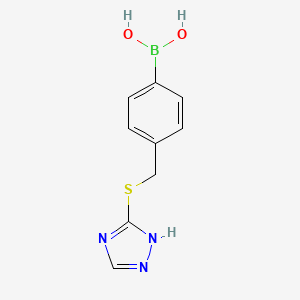
![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
